(Oxan-4-yl)thiourea
Overview
Description
“(Oxan-4-yl)thiourea” is an organic compound with the CAS Number: 1153229-49-2 . It has a molecular weight of 160.24 .
Synthesis Analysis
Thiourea synthesis can be achieved by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The IUPAC name for “(Oxan-4-yl)thiourea” is N-tetrahydro-2H-pyran-4-ylthiourea . The InChI code is 1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10) .Physical And Chemical Properties Analysis
“(Oxan-4-yl)thiourea” is a powder at room temperature .Scientific Research Applications
Antiallergy Agents
- N-(4-substituted-thiazolyl)oxamic Acid Derivatives : A series of derivatives were synthesized and tested for antiallergy activity, showing potent effects in a rat model. The synthesis involved treatment of acetophenone with thiourea, and some analogues exhibited significant potency compared to standard treatments (Hargrave et al., 1983).
Biological and Chemical Properties
- Oxidative Damage Protection : Thiourea and its derivatives, like dimethylthiourea, have been shown to scavenge HOCl, a powerful oxidant, suggesting their role in protecting against oxidative damage in biological systems (Wasil et al., 1987).
- Coordination Compounds with Copper(I) Chloride : Cyclic thioureas, including 4-thioxo [1,3,5] oxadiazocines and pyrimidine-2-thiones, form coordination compounds with copper(I) chloride, offering various biological properties (Parfenova et al., 2021).
Synthetic Applications
- Enantio- and Diastereoselective Additions : Thiourea-catalyzed asymmetric 1,4-additions of oxindole derivatives to nitroolefins create stereogenic centers, useful in the synthesis of biologically active molecules (Bui et al., 2009).
- Synthesis of Novel Thiazole Derivatives : Incorporating pyridine moiety in thiazole derivatives, synthesized from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, shows potential as antimicrobial agents (Khidre et al., 2021).
Analytical Chemistry
- Thermodynamic Analysis of Thiourea Decomposition : Thiourea and its oxides display dynamic behavior during oxidation, with their thermodynamic properties investigated through various techniques like TG, DTG, and DSC (Wang et al., 2005).
Environmental Applications
- Gold Leaching : Thiourea is explored as an alternative to cyanide for gold extraction from various mineral resources. Studies have shown its effectiveness in dissolving gold under specific conditions (Groenewald, 1976).
Safety And Hazards
properties
IUPAC Name |
oxan-4-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZIRWKVXQQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Oxan-4-yl)thiourea | |
CAS RN |
1153229-49-2 | |
Record name | (oxan-4-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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